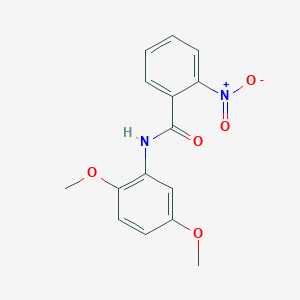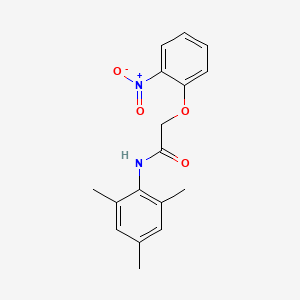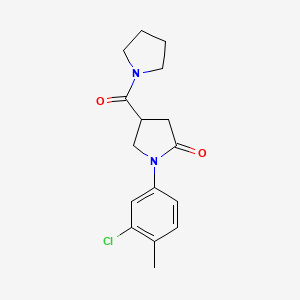
N-(2,5-dimethoxyphenyl)-2-nitrobenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2,5-dimethoxyphenyl)-2-nitrobenzamide is a compound of interest in various chemical and pharmaceutical research areas. While direct studies on this specific compound are limited, analogous compounds have been studied for their synthesis, molecular structures, chemical reactions, and properties. These studies can offer valuable insights into understanding the chemical behavior and potential applications of this compound.
Synthesis Analysis
The synthesis of similar nitrobenzamide derivatives often involves multi-step chemical processes, starting from basic aromatic compounds followed by nitration, amide formation, and functional group modifications. For instance, the synthesis of related nitrobenzamide compounds has been detailed, showcasing the complexity and specificity required in chemical synthesis processes (Palmer et al., 1995).
Molecular Structure Analysis
The molecular structure of nitrobenzamide derivatives is characterized by X-ray diffraction and spectroscopic methods, providing insights into the arrangement of atoms and the spatial configuration of the molecule. These structural analyses are crucial for understanding the chemical and physical properties of the compounds (Saeed et al., 2010).
Chemical Reactions and Properties
Nitrobenzamide compounds participate in various chemical reactions, including reductive chemistry, where nitro groups are converted into amines or hydroxylamines under specific conditions. These reactions are significant for modifying the chemical properties of the compounds for targeted applications (B. Palmer et al., 1995).
Wissenschaftliche Forschungsanwendungen
Hypoxia-selective Cytotoxins
N-(2,5-dimethoxyphenyl)-2-nitrobenzamide derivatives have been explored for their potential as hypoxia-selective cytotoxins. These compounds exhibit selective toxicity under hypoxic conditions, which is advantageous for targeting tumor cells in hypoxic environments. For instance, the study by Palmer et al. (1996) focused on the synthesis and cytotoxic evaluation of various regioisomers of a novel hypoxia-selective cytotoxin, demonstrating significant selective toxicity under hypoxic conditions compared to aerobic conditions in tumor models (Palmer et al., 1996).
Molecular Electronics
In the field of molecular electronics, compounds containing nitrobenzamide groups have been utilized in the development of electronic devices with novel properties. Chen et al. (1999) demonstrated the use of a molecule featuring a nitroamine redox center in creating devices that exhibit negative differential resistance and exceptionally high on-off peak-to-valley ratios, highlighting potential applications in electronic switching and logic devices (Chen et al., 1999).
Antioxidant Activities
The synthesis and evaluation of antioxidant activities of phenol derivatives starting from dimethoxyphenyl compounds have been extensively studied. Artunç et al. (2020) synthesized a series of compounds from dimethoxyphenyl precursors and evaluated their antioxidant activities, finding some derivatives to exhibit significant antioxidant properties (Artunç et al., 2020).
Electro-organic Synthesis
The application of this compound derivatives in electro-organic synthesis has been explored, with particular interest in the cathodic dimerization of related compounds. This process has been studied in micro-gap flow cells, demonstrating the potential for electrolyte-free synthesis of organic compounds, which could lead to more sustainable and efficient chemical synthesis processes (He et al., 2005).
Anticonvulsant Activity
Derivatives of this compound have been investigated for their anticonvulsant activity. Bailleux et al. (1995) synthesized a series of 4-nitro-N-phenylbenzamides and evaluated their efficacy in models of epilepsy, revealing promising anticonvulsant properties for some derivatives (Bailleux et al., 1995).
Eigenschaften
IUPAC Name |
N-(2,5-dimethoxyphenyl)-2-nitrobenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N2O5/c1-21-10-7-8-14(22-2)12(9-10)16-15(18)11-5-3-4-6-13(11)17(19)20/h3-9H,1-2H3,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PWUAULSFHGRSAP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)NC(=O)C2=CC=CC=C2[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![methyl 4-({[(2-nitrophenyl)thio]acetyl}oxy)benzoate](/img/structure/B5505644.png)
![N-(4-fluorophenyl)-2-[(4-methyl-2-pyrimidinyl)oxy]acetamide](/img/structure/B5505648.png)
![(3R*,4S*)-1-[(1-methyl-5-phenyl-1H-pyrrol-2-yl)carbonyl]-4-propylpyrrolidin-3-amine](/img/structure/B5505649.png)


![1-(4-chlorophenyl)-4-[(3,5-difluoro-2-pyridinyl)carbonyl]-5-methyl-2-piperazinone](/img/structure/B5505667.png)

![2-chloro-N-{[(3-chloro-2-methylphenyl)amino]carbonothioyl}benzamide](/img/structure/B5505683.png)
![2-{4-[4-ethyl-5-(pyrrolidin-1-ylmethyl)-4H-1,2,4-triazol-3-yl]piperidin-1-yl}-4,6-dimethylpyrimidine](/img/structure/B5505692.png)
![N-(5-methyl-3-isoxazolyl)-4-[(4-methyl-1-piperidinyl)sulfonyl]-2-thiophenecarboxamide](/img/structure/B5505700.png)

![6-({[(7-methoxy-2,3-dihydro-1,4-benzodioxin-6-yl)methyl]amino}methyl)-1,4-oxazepan-6-ol dihydrochloride](/img/structure/B5505720.png)
![N-[2-(1H-benzimidazol-2-yl)ethyl]-2-(2,3,6-trimethylphenoxy)acetamide](/img/structure/B5505726.png)
![4-methyl-2-(3-{[4-(2-pyrimidinyl)-1-piperazinyl]carbonyl}phenoxy)pyrimidine](/img/structure/B5505734.png)